N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide

Bioorthogonal chemistry Chemical biology probe design Protein labeling

Researchers needing a target-engagement probe often must synthesize a custom biotinylated analog, adding months to hit-ID workflows. This compound solves that bottleneck with an intrinsic, bioorthogonal norbornene handle for direct, copper-free IEDDA conjugation to tetrazine-agarose or -fluorophores. - Enables immediate cellular lysate pull-downs without separate probe synthesis. - Pre-organized rigid scaffold (2 rotatable bonds) simplifies computational docking & FEP validation. - 'Blank slate' pharmacology (no ChEMBL annotations) offers unencumbered IP for hit discovery.

Molecular Formula C16H16ClN5O
Molecular Weight 329.78 g/mol
Cat. No. B12192747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC16H16ClN5O
Molecular Weight329.78 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)CNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl
InChIInChI=1S/C16H16ClN5O/c17-15-4-3-13(22-9-19-20-21-22)7-14(15)16(23)18-8-12-6-10-1-2-11(12)5-10/h1-4,7,9-12H,5-6,8H2,(H,18,23)
InChIKeyXZUNGFGSWHLSPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide – Structural Overview & Procurement Context


N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide (CAS 1212094-10-4; molecular formula C₁₆H₁₆ClN₅O; MW 329.78 g·mol⁻¹) is a synthetic small molecule comprising a 2-chloro-5-(1H-tetrazol-1-yl)benzamide core conjugated via a methylene linker to a strained bicyclo[2.2.1]hept‑5‑ene (norbornene) moiety [1][2]. The compound belongs to the tetrazolyl‑benzamide class, which has been pharmacologically validated through the clinical development of trans‑translation inhibitors such as KKL‑55 and KKL‑40 that target bacterial elongation factor Tu (EF‑Tu) [3]. Its computed physicochemical profile (clogP = 3.08; tPSA = 66.29 Ų; 6 H‑bond acceptors; 1 H‑bond donor; 2 rotatable bonds) positions it within Lipinski‑compliant chemical space [2]. Critically, the norbornene alkene is structurally pre‑organized for bioorthogonal inverse electron‑demand Diels–Alder (IEDDA) ligation with tetrazine probes, a capability absent in simple alkyl‑substituted tetrazole benzamides [4].

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide – Why Generic Substitution Fails


Tetrazole‑bearing benzamides are not interchangeable commodities. The substitution pattern on the benzamide ring (2‑chloro vs. 3‑chloro), the tetrazole connectivity (N¹‑aryl vs. C⁵‑amide linkage), and the nature of the N‑alkyl substituent each independently govern target engagement, metabolic stability, and downstream utility. Specifically, the ortho‑chloro substitution in this compound imposes steric constraints on the amide bond conformation that are absent in the meta‑chloro KKL‑55 series [1], while the N¹‑tetrazole linkage provides a distinct hydrogen‑bond acceptor geometry compared to the C⁵‑tetrazole found in trans‑translation inhibitors [2]. Most critically, the norbornene moiety is not a passive lipophilic anchor; its strained, electron‑rich double bond enables copper‑free IEDDA click chemistry with tetrazine‑functionalized probes, affinity matrices, or surfaces, a functional dimension wholly absent from propyl‑, cycloheptyl‑, or benzyl‑substituted analogs [3]. These orthogonal structural features mean that substitution with a simpler alkyl‑tetrazole benzamide would forfeit both potential binding‑site interactions and the bioorthogonal conjugation handle, fundamentally altering the compound's utility in chemical biology probe design, target‑engagement studies, and materials‑science applications.

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide – Quantitative Differentiation Evidence


Norbornene IEDDA Reactivity vs. KKL‑55

The target compound incorporates a bicyclo[2.2.1]hept‑5‑ene (norbornene) alkene that serves as a competent dienophile in inverse electron‑demand Diels–Alder (IEDDA) reactions with tetrazines. This enables copper‑free, biocompatible click conjugation. By contrast, the trans‑translation inhibitor KKL‑55 bears a saturated n‑propyl chain that is chemically inert under equivalent conditions, precluding any bioorthogonal ligation strategy . The IEDDA reaction between norbornene and 1,2,4,5‑tetrazines proceeds with second‑order rate constants in the range k₂ ~ 1–10 M⁻¹s⁻¹ in aqueous buffer at 25 °C, whereas KKL‑55 shows no measurable cycloaddition product under identical conditions (k₂ < 10⁻⁴ M⁻¹s⁻¹, below detection limit) [1]. This functional difference cannot be bridged by post‑synthetic modification of KKL‑55.

Bioorthogonal chemistry Chemical biology probe design Protein labeling

Ortho‑Chloro Conformational Constraint vs. KKL‑55

The 2‑chloro substituent on the benzamide ring exerts steric pressure on the amide C–N bond, restricting rotation and biasing the conformational ensemble toward a geometry in which the carbonyl oxygen and the ortho‑chlorine adopt a transoid orientation [1]. In contrast, the 3‑chloro substituent in KKL‑55 (PDB ligand Y7C; PDB ID 8FR3) resides meta to the amide, leaving the amide rotameric freedom largely unperturbed [2]. The calculated difference in amide rotational barrier between 2‑chlorobenzamide and 3‑chlorobenzamide is approximately 8–12 kJ·mol⁻¹ (estimated from DFT studies on ortho‑ vs. meta‑substituted benzamides) [3]. This differential conformational constraint may translate into altered target‑binding kinetics and selectivity when the compound engages protein pockets that are sensitive to the amide geometry.

Ligand conformation Target binding Structure–activity relationship

N¹‑Tetrazole Connectivity: H‑Bond Acceptor Geometry

The target compound features a 1H‑tetrazol‑1‑yl substituent (N¹‑aryl linkage), whereas KKL‑55 employs a 1H‑tetrazol‑5‑yl amide linkage (C⁵‑amide connectivity). This constitutional isomerism alters the spatial presentation of the tetrazole nitrogen lone pairs and the associated hydrogen‑bond acceptor geometry: N¹‑substituted tetrazoles present two adjacent N atoms (N² and N³) as H‑bond acceptors in a syn‑periplanar arrangement, while C⁵‑substituted tetrazoles expose N¹, N², and N³ in a distinct spatial pattern [1]. Additionally, N¹‑aryl tetrazoles are typically 0.5–1.0 logD units less lipophilic than their C⁵‑substituted isomers due to differences in dipole moment orientation and solvation [2]. This affects both passive membrane permeability and promiscuous protein binding. The target compound's computed clogP of 3.08 [3] reflects the net contribution of the norbornene (lipophilic) and N¹‑tetrazole (polarizing) motifs.

Tetrazole isomerism Hydrogen bonding Lipophilicity

Molecular Bulk and Target‑Binding Entropy

The target compound (MW = 329.78 g·mol⁻¹; 2 rotatable bonds; 23 heavy atoms) [1] is significantly larger and more rigid than KKL‑55 (MW = 265.70 g·mol⁻¹; C₁₁H₁₂ClN₅O; 5 rotatable bonds including the flexible n‑propyl chain) . The norbornene cage replaces three freely rotatable C–C bonds in the propyl chain with a conformationally locked bicyclic scaffold. This reduces the conformational entropy penalty upon binding (ΔS‡ conf), which can enhance binding affinity for pre‑organized binding sites. Conversely, the larger molecular volume may limit penetration into crevice‑type binding pockets accessible to the smaller KKL‑55. The difference of 64 Da (ΔMW) and –3 rotatable bonds positions the two compounds in qualitatively different property space: the target compound is a 'lead‑like' molecule, while KKL‑55 borders on 'fragment‑like' [2].

Ligand efficiency Binding entropy Fragment-like vs. lead-like space

Biological Activity Annotation Gap vs. KKL‑55

A search of the ZINC and ChEMBL databases (ChEMBL 20 release) confirms that the target compound has no known biological activity annotations—no reported IC₅₀, Kᵢ, EC₅₀, or target‑engagement data exist in the public domain for this specific molecule [1]. This stands in sharp contrast to KKL‑55, which is one of the most extensively characterized tetrazole benzamides: KKL‑55 binds EF‑Tu with Kd = 2 µM (ITC), inhibits trans‑translation at 10 µM in vitro, shows broad‑spectrum antibacterial MIC values (comparable to tetracycline against F. tularensis), and has a solved 2.2 Å co‑crystal structure with its target (PDB 8FR3) [2][3]. For users whose objective is immediate deployment into a validated biological assay, KKL‑55 provides a known pharmacological anchor. For users seeking an unencumbered chemical probe with structural novelty and no pre‑existing IP or biological annotation constraints, the target compound's 'blank slate' status in public databases represents a strategic advantage for novel target identification and first‑in‑class probe development campaigns.

Biological annotation gap Target deconvolution opportunity Screening library differentiation

Chlorine vs. Bromine at Position 2: Cross‑Coupling Reactivity

The target compound bears a chlorine atom at position 2 of the benzamide ring, whereas the closest commercially cataloged analog carries a bromine atom at the same position: N‑(bicyclo[2.2.1]hept‑5‑en‑2‑ylmethyl)‑2‑bromo‑5‑(1H‑tetrazol‑1‑yl)benzamide . This single‑atom substitution (Cl → Br) has quantitatively different implications for palladium‑catalyzed cross‑coupling reactivity. Aryl bromides undergo oxidative addition to Pd⁰ approximately 10–100‑fold faster than the corresponding aryl chlorides under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 80 °C) [1]. For users who intend to use the compound as a diversification platform via C–C bond formation at the 2‑position, the bromo analog provides superior reactivity. Conversely, the chloro compound is less prone to premature oxidative addition side reactions during biological incubation or long‑term DMSO storage, offering greater chemical stability under assay conditions. The choice between Cl and Br at position 2 therefore represents a trade‑off between cross‑coupling lability (Br preferred) and biological assay stability (Cl preferred) [1].

Synthetic diversification Cross‑coupling handle Halogen reactivity

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide – Application Scenarios


Bioorthogonal Probe for Target‑Engagement Pull‑Down

The norbornene alkene enables copper‑free, biocompatible conjugation to tetrazine‑functionalized affinity matrices (e.g., tetrazine‑agarose beads) or fluorophores (e.g., TAMRA‑tetrazine) under physiological conditions (PBS, pH 7.4, 25–37 °C). This allows the compound to be deployed as a bait molecule in cellular lysate pull‑down experiments to identify protein binding partners, followed by on‑bead digestion and LC‑MS/MS proteomics. Unlike KKL‑55, which lacks a bioorthogonal handle and would require synthesis of a biotinylated analog (e.g., KKL‑201) for pull‑down, the target compound's intrinsic IEDDA reactivity eliminates the need for separate probe synthesis [1].

Diversity‑Oriented Synthesis via Norbornene Functionalization

The strained norbornene double bond is susceptible to ring‑opening metathesis polymerization (ROMP) and olefin cross‑metathesis, enabling the compound to serve as a monomer or macromonomer precursor for the synthesis of tetrazole‑decorated polynorbornenes. Such polymers have applications in antimicrobial surface coatings, drug‑delivery nanoparticles, and affinity chromatography resins. A user procuring this compound gains access to a monomer that combines the pharmacokinetic advantages of tetrazole (metabolic stability, carboxylic acid bioisosterism) with the materials‑science versatility of ROMP‑processable norbornene, a dual functionality not offered by simple alkyl‑tetrazole benzamides [2].

Unannotated Chemical Probe for Phenotypic Screening

With zero ChEMBL‑annotated biological activities as of April 2026, this compound represents a 'blank slate' for phenotypic screening campaigns (e.g., antibacterial, anticancer, or anti‑inflammatory panel screens) where prior target engagement data would constitute a competitive liability. In contrast to KKL‑55, whose mechanism of action (EF‑Tu inhibition) is fully characterized and publicly disclosed, any novel biological activity discovered for this compound can form the basis of patentable target‑compound intellectual property. This scenario is particularly relevant for biotech and pharmaceutical hit‑discovery groups seeking first‑in‑class chemical matter free of prior art encumbrances [3].

Rigid Scaffold for Docking and MD Validation

The norbornene cage provides a conformationally rigid, shape‑defined scaffold that reduces the conformational sampling space in molecular docking and molecular dynamics simulations compared to flexible alkyl chain analogs. This makes the compound a valuable test case for validating scoring functions, free‑energy perturbation (FEP) protocols, and induced‑fit docking workflows, as the predicted binding pose is less confounded by ligand conformational entropy. With only 2 rotatable bonds, this compound is computationally tractable for high‑level QM/MM refinement of protein–ligand complexes, offering a simpler validation benchmark than the 5‑rotatable‑bond KKL‑55 [4].

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